[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-1,1,2,3,3-pentadeuterio-2-[(Z)-tetradec-9-enoyl]oxypropyl] heptadecanoate
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Overview
Description
[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-1,1,2,3,3-pentadeuterio-2-[(Z)-tetradec-9-enoyl]oxypropyl] heptadecanoate is a complex organic compound with significant biological and chemical interest. It is a derivative of 1-acyl-sn-glycero-3-phosphoethanolamine and is known for its unique structural properties, including the presence of deuterium atoms and a phosphoethanolamine group .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-1,1,2,3,3-pentadeuterio-2-[(Z)-tetradec-9-enoyl]oxypropyl] heptadecanoate involves multiple steps, starting with the preparation of the core glycerol backboneThe phosphoethanolamine group is then attached via phosphorylation reactions, using reagents such as phosphorus oxychloride and ethanolamine .
Industrial Production Methods
Industrial production of this compound requires precise control of reaction conditions to ensure high yield and purity. The process typically involves large-scale deuteration and phosphorylation reactions, followed by purification steps such as chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-1,1,2,3,3-pentadeuterio-2-[(Z)-tetradec-9-enoyl]oxypropyl] heptadecanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The aminoethoxy and phosphoethanolamine groups can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like alkyl halides. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphoric acid derivatives, while reduction can produce deuterated alcohols .
Scientific Research Applications
Chemistry
In chemistry, [(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-1,1,2,3,3-pentadeuterio-2-[(Z)-tetradec-9-enoyl]oxypropyl] heptadecanoate is used as a model compound to study deuterium effects on reaction mechanisms and kinetics .
Biology
Medicine
In medicine, the compound’s unique properties are explored for drug development, particularly in designing deuterated drugs with improved pharmacokinetics and reduced side effects .
Industry
Industrially, the compound is used in the synthesis of specialized phospholipids for use in pharmaceuticals and cosmetics .
Mechanism of Action
The mechanism of action of [(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-1,1,2,3,3-pentadeuterio-2-[(Z)-tetradec-9-enoyl]oxypropyl] heptadecanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The deuterium atoms influence the compound’s stability and reactivity, leading to unique biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
1-acyl-sn-glycero-3-phosphoethanolamine: The parent compound without deuterium atoms.
Deuterated phospholipids: Other phospholipids with deuterium atoms incorporated.
Uniqueness
[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-1,1,2,3,3-pentadeuterio-2-[(Z)-tetradec-9-enoyl]oxypropyl] heptadecanoate is unique due to its specific deuterium incorporation and the presence of a phosphoethanolamine group, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C36H70NO8P |
---|---|
Molecular Weight |
680.9 g/mol |
IUPAC Name |
[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-1,1,2,3,3-pentadeuterio-2-[(Z)-tetradec-9-enoyl]oxypropyl] heptadecanoate |
InChI |
InChI=1S/C36H70NO8P/c1-3-5-7-9-11-13-15-16-17-19-20-22-24-26-28-35(38)42-32-34(33-44-46(40,41)43-31-30-37)45-36(39)29-27-25-23-21-18-14-12-10-8-6-4-2/h10,12,34H,3-9,11,13-33,37H2,1-2H3,(H,40,41)/b12-10-/t34-/m1/s1/i32D2,33D2,34D |
InChI Key |
QWRIURIVRIHUFS-WQUZVJHDSA-N |
Isomeric SMILES |
[2H][C@@](C([2H])([2H])OC(=O)CCCCCCCCCCCCCCCC)(C([2H])([2H])OP(=O)(O)OCCN)OC(=O)CCCCCCC/C=C\CCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCCCCCCC=CCCCC |
Origin of Product |
United States |
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